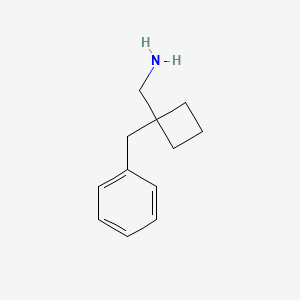
(1-Benzylcyclobutyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Benzylcyclobutyl)méthanamine est un composé chimique qui appartient à la classe des cyclobutylamines. Il a été étudié pour ses effets thérapeutiques potentiels dans diverses conditions médicales, notamment la dépression, l'anxiété et la dépendance. La structure du composé se compose d'un cycle cyclobutyle lié à un groupe benzyle et à un groupe méthanamine, ce qui en fait un sujet intéressant pour la recherche en chimie organique et en pharmacologie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la (1-Benzylcyclobutyl)méthanamine implique généralement l'alkylation de la cyclobutylamine avec des halogénures de benzyle dans des conditions basiques. Une méthode courante comprend la réaction de la cyclobutylamine avec le chlorure de benzyle en présence d'une base comme l'hydroxyde de sodium. La réaction est effectuée dans un solvant organique comme le dichlorométhane à température ambiante, suivie d'une purification par recristallisation ou chromatographie .
Méthodes de production industrielle
La production industrielle de la (1-Benzylcyclobutyl)méthanamine peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du composé. De plus, le processus de purification peut impliquer des techniques avancées telles que la chromatographie liquide haute performance (HPLC) pour garantir la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
(1-Benzylcyclobutyl)méthanamine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants comme le permanganate de potassium ou le trioxyde de chrome pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium pour produire des amines ou des alcools.
Substitution : Les réactions de substitution nucléophile peuvent se produire avec des halogénures ou d'autres électrophiles pour former des dérivés substitués.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium aluminium dans l'éther anhydre.
Substitution : Chlorure de benzyle en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Cétones ou acides carboxyliques.
Réduction : Amines ou alcools.
Substitution : Dérivés benzyle substitués.
Applications de la recherche scientifique
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour ses effets sur les processus cellulaires et les voies de signalisation.
Médecine : Investigated for its potential therapeutic effects in treating depression, anxiety, and addiction.
Industrie : Utilisé dans la production de produits pharmaceutiques et de produits chimiques fins
Mécanisme d'action
Le mécanisme d'action de la (1-Benzylcyclobutyl)méthanamine implique son interaction avec des cibles moléculaires et des voies spécifiques. On pense qu'il module les systèmes de neurotransmetteurs dans le cerveau, en particulier ceux impliquant la sérotonine et la dopamine. En influençant ces voies, le composé peut exercer ses effets thérapeutiques dans des affections comme la dépression et l'anxiété .
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating depression, anxiety, and addiction.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of (1-Benzylcyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the brain, particularly those involving serotonin and dopamine. By influencing these pathways, the compound may exert its therapeutic effects in conditions like depression and anxiety .
Comparaison Avec Des Composés Similaires
Composés similaires
(1-Phénylcyclobutyl)méthanamine : Structure similaire, mais avec un groupe phényle au lieu d'un groupe benzyle.
Cyclobutylamine : Ne possède pas le groupe benzyle, ce qui la rend moins complexe.
Benzylamine : Contient un groupe benzyle mais ne possède pas le cycle cyclobutyle.
Unicité
(1-Benzylcyclobutyl)méthanamine est unique en raison de sa combinaison d'un cycle cyclobutyle et d'un groupe benzyle, qui confère des propriétés chimiques et biologiques distinctes. Cette combinaison permet des interactions spécifiques avec les cibles moléculaires, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
(1-benzylcyclobutyl)methanamine |
InChI |
InChI=1S/C12H17N/c13-10-12(7-4-8-12)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,13H2 |
Clé InChI |
LFQUDPUKJQUQHR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CC2=CC=CC=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[1-(8-chloro-1-oxo-2-phenylisoquinolin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12108483.png)


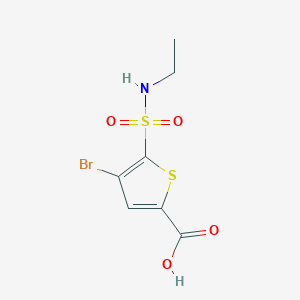
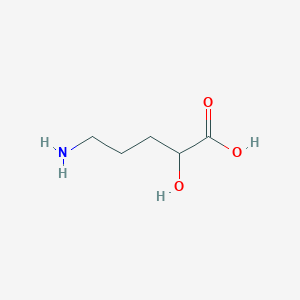
![2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B12108520.png)

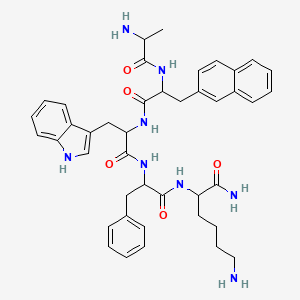
![N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B12108538.png)

![tert-Butyl-dimethyl-{3-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5-yloxy}-silane](/img/structure/B12108547.png)
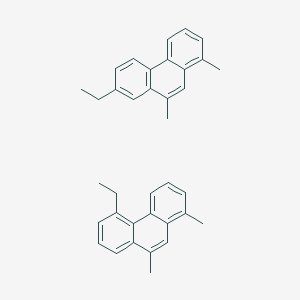

amine](/img/structure/B12108554.png)
